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Compound of Interest

Methyl 1H-pyrazolo[3,4-
Compound Name:
CJpyridine-5-carboxylate

Cat. No.: B1398137

An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate: A Key
Scaffold for Drug Discovery

Abstract

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic building block featuring a
fused pyrazole and pyridine ring system. With a molecular weight of 177.16 g/mol and the
chemical formula CsH7N3Oz2, this compound has emerged as a significant scaffold in medicinal
chemistry and drug development.[1][2] The pyrazolopyridine core is structurally analogous to
purines, enabling it to function as an antagonist in various biological pathways and making it a
privileged structure in the design of targeted therapeutics.[3] This guide provides a
comprehensive technical overview of its molecular profile, synthesis, chemical reactivity, and
applications, with a focus on its utility for researchers and professionals in the field of drug
discovery. We will explore the causality behind synthetic strategies and the logic of its
functionalization for creating diverse chemical libraries aimed at various biological targets.

Core Molecular Profile

The fundamental identity of a chemical entity is defined by its structure and core properties.
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate belongs to the pyrazolopyridine family,
which consists of several constitutional isomers based on the fusion orientation of the pyrazole
and pyridine rings.[4] The '[3,4-c] isomer specifies the precise connectivity, which dictates its
unique chemical and electronic properties.
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Identifier Value Source
Methyl 1H-pyrazolo[3,4-

UPAC Name c]pyri);ine-;iarboxy[/late N/A

CAS Number 1033772-26-7 [1][2]

Molecular Formula CsH7N30:2 [11[2]

Molecular Weight 177.16 g/mol [1112]

Canonical SMILES

COC(=0)C1=CN=C2C(=C1)C
=NN2

[5]

Physicochemical and Handling Properties

The physicochemical properties of a compound are critical for its application in both synthesis

and biological assays. While exhaustive experimental data is proprietary, computed properties

and standard handling guidelines provide essential insights.

Property Value Notes
) ] Available from commercial
Purity Typically 297% )
suppliers.[1]
Appearance Solid

Storage Conditions

Room Temperature, Sealed in

Recommended to prevent

Dry degradation.[2]
Hydrogen Bond Donors 1 Computed by Cactvs 3.4.8.18.
Hydrogen Bond Acceptors 4 Computed by Cactvs 3.4.8.18.
Rotatable Bond Count 1 Computed by Cactvs 3.4.8.18.

Synthesis and Chemical Reactivity

The utility of a scaffold is fundamentally dependent on its accessibility through synthesis and its

capacity for controlled chemical modification. The pyrazolo[3,4-c]pyridine core is amenable to

established heterocyclic chemistry principles.
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Synthetic Pathway to the Core Scaffold

A classical and effective method for constructing the 1H-pyrazolo[3,4-c]pyridine ring system is
based on the Huisgen indazole synthesis, which involves the cyclization of an N-acetyl-N-
nitroso intermediate.[6][7] This approach provides a reliable route to key precursors, such as 5-
halo-1H-pyrazolo[3,4-c]pyridines, which can then be converted to the target carboxylate.

This protocol is adapted from established literature procedures for the synthesis of the core
scaffold.[7]

e Nitrosation: To a solution of N-(4-methylpyridin-3-yl)acetamide in dichloroethane (DCE), add
acetic anhydride (Ac20). Cool the mixture and add sodium nitrite (NaNO3z) portion-wise,
maintaining the temperature.

o Causality: The acetylation of 3-amino-4-methylpyridine provides the necessary acetamido
directing group. The subsequent nitrosation with NaNO:z in an acidic environment
(generated in situ) forms the critical N-acetyl-N-nitroso intermediate.

o Cyclization: Heat the reaction mixture. The N-nitroso compound will undergo a thermal
rearrangement and cyclization cascade to form the fused pyrazole ring.

o Causality: Heating provides the energy required to overcome the activation barrier for the
intramolecular rearrangement, leading to the formation of the stable aromatic
pyrazolopyridine system.

o Hydrolysis/Halogenation: The resulting intermediate is then treated with a methanolic
solution of sodium methoxide (NaOMe) or appropriate halogenating agents to yield the
desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[7]

o Causality: The methoxide treatment facilitates the removal of the acetyl group.
Subsequent steps (not detailed here but common in the field) would involve converting the
methyl group at the 5-position to the desired carboxylate, or functionalizing a halo-
substituted precursor via carbonylation or other cross-coupling reactions.
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Step 1: Intermediate Formation
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Step 3: Final Functionalization

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Caption: Synthetic workflow for the pyrazolo[3,4-c]pyridine scaffold.
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Vectorial Functionalization for Drug Discovery

The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective, multi-
directional elaboration, a concept known as vectorial functionalization.[8] This is paramount in
fragment-based drug discovery (FBDD), where a core fragment is "grown" into a potent ligand
by adding substituents that engage with specific pockets of a biological target.

The different positions on the ring system (N-1, N-2, C-3, C-7) exhibit distinct reactivity,
allowing for controlled, stepwise modifications.[7][8]

e N-1 and N-2 Positions: These nitrogens can be selectively alkylated or protected. The choice
of reaction conditions and protecting groups dictates which nitrogen reacts, enabling precise
control over the molecule's hydrogen-bonding profile and steric properties.[7]

e C-3 Position: This position is amenable to modern cross-coupling reactions. A tandem C-H
borylation followed by a Suzuki-Miyaura cross-coupling allows for the introduction of a wide
range of aryl or heteroaryl substituents.[7][8]

o Causality: Iridium-catalyzed borylation selectively activates the C-H bond at the C-3
position due to its electronic environment. The resulting boronate ester is a versatile
intermediate for palladium-catalyzed Suzuki coupling, which forms a new carbon-carbon
bond.

o C-7 Position: Selective metallation at this position can be achieved using a strong, non-
nucleophilic base like TMPMgCI-LICl. The resulting organometallic intermediate can be
trapped with various electrophiles (e.qg., iodine) or used in Negishi cross-coupling reactions.

[71L8]

o Causality: The combination of the sterically hindered base and the directing effect of the
pyridine nitrogen favors deprotonation at the C-7 position, creating a nucleophilic carbon
that can react with a wide array of electrophilic partners.
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Caption: Key growth vectors for functionalizing the pyrazolopyridine scaffold.

Relevance in Medicinal Chemistry

Pyrazolopyridines are considered highly effective pharmacophores due to the synergistic effect
of the fused pyrazole and pyridine rings.[9] Their resemblance to endogenous purines allows
them to compete for and modulate the activity of numerous enzymes, particularly kinases.[3]
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Target Class Example(s) Therapeutic Area Reference
Cyclin-Dependent
Kinase Inhibitors Kinases (CDKs), B- Oncology [10]
Raf
Neurodegenerative
Secretase Modulators  y-secretase ) [10]
Diseases

o Pro-inflammatory
Anti-inflammatory ]
kinases

Inflammation, Arthritis [9]

Various
Antimicrobial bacterial/fungal

targets

Infectious Diseases [9]

The methyl ester at the C-5 position of the title compound is a particularly valuable feature. It

serves as a versatile chemical handle that can be readily hydrolyzed to the corresponding

carboxylic acid for forming salt bridges with protein targets, or converted to a diverse array of

amides to explore different binding interactions and improve pharmacokinetic properties.

Analytical Characterization

Unambiguous structural confirmation is essential. A combination of mass spectrometry and

nuclear magnetic resonance (NMR) spectroscopy is standard.

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

elemental composition, CsH7N3O2, by providing a highly accurate mass measurement.[11]

» 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the methyl ester protons (a singlet around 3.8-4.0 ppm), several signals in the aromatic

region corresponding to the protons on the pyridine and pyrazole rings, and a broad singlet

for the N-H proton of the pyrazole.

e 13C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of
the ester (around 160-165 ppm), the methyl carbon (around 51-53 ppm), and a series of

signals for the aromatic carbons of the fused ring system.[11]
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e 2D NMR Techniques: For definitive assignment of regiochemistry, especially after
functionalization, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation)
and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable.[11] They provide
through-bond and through-space correlation data, respectively, to confirm the exact
placement of substituents.[11]

Conclusion

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate is more than just a chemical compound; it
is a strategically designed scaffold for modern drug discovery. Its molecular weight of 177.16
g/mol and well-defined structure provide a solid foundation for building complex and targeted
molecules.[1] The established synthetic routes and, more importantly, the potential for
controlled vectorial functionalization make it an exceptionally valuable tool for medicinal
chemists.[7][8] Its proven relevance as a core structure in kinase inhibitors and other
therapeutic agents underscores its continued importance in the development of next-
generation pharmaceuticals.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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